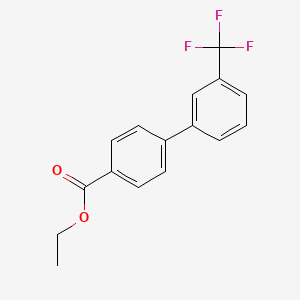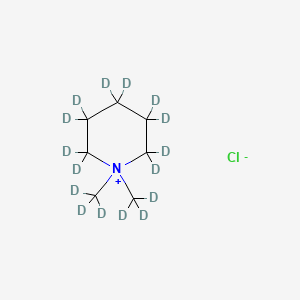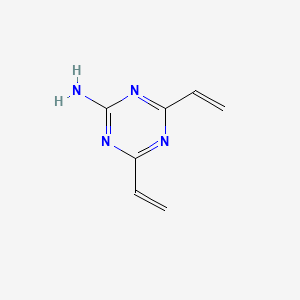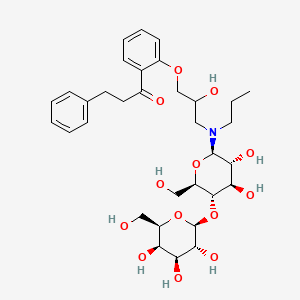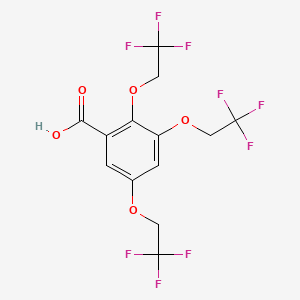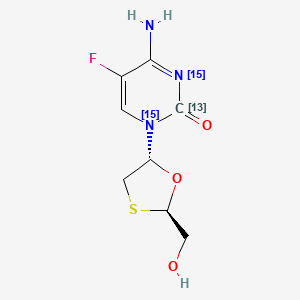
E-2,7-Dichloro-3-(2-nitro)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E-2,7-Dichloro-3-(2-nitro)vinylquinoline typically involves the reaction of 2,7-dichloroquinoline with 2-nitrovinyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
E-2,7-Dichloro-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used for further chemical modifications and applications .
Aplicaciones Científicas De Investigación
E-2,7-Dichloro-3-(2-nitro)vinylquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of E-2,7-Dichloro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
E-2,6-Dichloro-3-(2-nitro)vinylquinoline: Similar in structure but with a different chlorine atom position.
2,7-Dichloroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
Uniqueness
E-2,7-Dichloro-3-(2-nitro)vinylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitrovinyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H6Cl2N2O2 |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+ |
Clave InChI |
PCCHCBLCCVOVDN-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




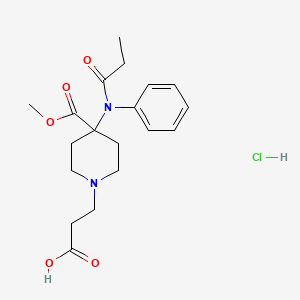

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
